molecular formula C16H23BN2O2 B2817979 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine CAS No. 2304631-50-1

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine

Cat. No.: B2817979
CAS No.: 2304631-50-1
M. Wt: 286.18
InChI Key: ZGLYHFJNZUVFDK-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine is a complex organic compound that features a bipyridine core with a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bipyridine core, which can be derived from commercially available pyridine derivatives.

    Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of the bipyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Scaling Up Reactions: Using larger quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bipyridine core to more saturated derivatives.

    Substitution: The dioxaborolane group can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products

    Oxidation Products: Boronic acids or esters.

    Reduction Products: Saturated bipyridine derivatives.

    Substitution Products: Various substituted bipyridine derivatives depending on the coupling partner.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of C-C bonds via cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The dioxaborolane group is highly reactive and can form stable complexes with various metals, facilitating catalytic processes. The bipyridine core can act as a ligand, coordinating with metal centers and influencing their reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

Compared to similar compounds, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites for metal complexes. This enhances its utility in catalysis and coordination chemistry, making it a versatile compound for various applications in scientific research and industry.

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine is a boron-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14_{14}H18_{18}BNO2_{2}
  • Molecular Weight : 241.11 g/mol
  • CAS Number : 181219-01-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it demonstrates inhibitory activity against GSK-3β and ROCK-1 kinases, which are implicated in various diseases including cancer and neurodegenerative disorders .
  • Antitumor Activity : In vitro studies indicate that the compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is particularly evident in acute myeloid leukemia (AML) models where it shows selective growth inhibition .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Activity TypeTarget/Cell LineIC50_{50} (µM)Notes
Kinase InhibitionGSK-3β0.8 - 1.5Selective inhibition observed .
Antitumor ActivityAML Cell Lines0.8 - 1.4Significant reduction in cell viability .
Anti-inflammatoryBV-2 Microglial Cells1.0Decreased NO and IL-6 levels .

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • A study demonstrated the efficacy of the compound in inhibiting AML cell proliferation. The most sensitive cell line tested was EOL-1 with an EC50_{50} of approximately 800 nM for the compound .
  • Neuroinflammation :
    • In a model of neuroinflammation using BV-2 cells, the compound significantly reduced nitric oxide (NO) production at concentrations as low as 1 µM, indicating potential therapeutic benefits in neurodegenerative diseases .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-11-19(12-9-13)14-7-5-6-10-18-14/h5-8,10H,9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLYHFJNZUVFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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